(S)-2-Methoxypropan-1-amine hydrochloride
Overview
Description
The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, pH, etc. Techniques like titration, chromatography, and spectroscopy can be used.Scientific Research Applications
-
Optical Applications of L-lysine Hydrochloride-Doped Sulphamic Acid Crystals
- Application: These crystals have been grown for their high third-order nonlinear optical characteristics, which are important for improving optoelectronic devices and photonics industries .
- Method: The crystals were grown by a slow evaporation technique .
- Results: The doped crystals have higher transmission than the pure sulphamic acid crystal. They also exhibit thermal stability up to certain temperatures .
-
Nonlinear Optical Applications of L-Histidine Hydrochloride Monohydrate Crystals
- Application: These crystals play a vital role in the generation of a terahertz pulse and its potential applications .
- Method: The crystals were grown by slow evaporation solution growth using deionized water as a solvent in a controlled atmosphere .
- Results: The single crystal has a high value of transmission over a long range of wavelength, making it a good candidate for nonlinear optical applications .
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. Material safety data sheets (MSDS) are a good source of this information.
Future Directions
This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.
properties
IUPAC Name |
(2S)-2-methoxypropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(3-5)6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXPVDSGCDOOFU-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856282 | |
Record name | (2S)-2-Methoxypropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methoxypropan-1-amine hydrochloride | |
CAS RN |
907544-43-8 | |
Record name | (2S)-2-Methoxypropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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